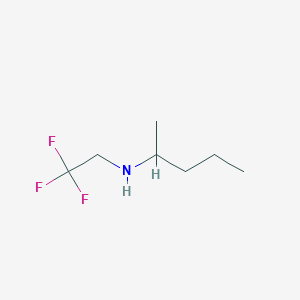

(Pentan-2-yl)(2,2,2-trifluoroethyl)amine

Description

Properties

Molecular Formula |

C7H14F3N |

|---|---|

Molecular Weight |

169.19 g/mol |

IUPAC Name |

N-(2,2,2-trifluoroethyl)pentan-2-amine |

InChI |

InChI=1S/C7H14F3N/c1-3-4-6(2)11-5-7(8,9)10/h6,11H,3-5H2,1-2H3 |

InChI Key |

HNFHTRMGEIYUKM-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)NCC(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Fluorinated Alkyl Amines

(a) 5,5,5-Trifluoro-2-phenylpentan-2-amine (C₁₁H₁₄F₃N, MW 217.24 g/mol)

- Structure : A tertiary amine with a trifluoromethyl group (CF₃) and a phenyl substituent on a pentane backbone.

- Comparison :

- The phenyl group enhances aromatic π-π interactions, increasing lipophilicity compared to the target compound’s aliphatic pentan-2-yl group.

- The trifluoromethyl group (CF₃) is more electron-withdrawing than the trifluoroethyl (CF₃CH₂) group, further reducing amine basicity.

- Applications : Likely used in medicinal chemistry for its enhanced metabolic stability due to aromatic fluorination .

(b) (Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine (CAS 101825-12-1)

- Structure : Combines a propan-2-yl group with a benzyl substituent bearing a para-trifluoromethyl group.

- Comparison: The trifluoromethylphenyl group introduces steric hindrance and electronic effects distinct from the target compound’s linear trifluoroethyl chain.

- Synthesis: Similar carbamate-protection strategies may apply, as noted in .

Aromatic Halogenated Amines

(2-Chlorophenyl)methyl(pentan-2-yl)amine (C₁₂H₁₈ClN, MW 211.73 g/mol)

- Structure : A secondary amine with a 2-chlorophenylmethyl group and pentan-2-yl substituent.

- Comparison: The chlorine atom on the aryl ring provides moderate electron-withdrawing effects, less pronounced than fluorine.

- Applications : Chlorinated aryl amines are common intermediates in agrochemicals and pharmaceuticals .

Fluorinated Aromatic Amines

2-(Pentafluorophenyl)ethanamine (C₈H₆F₅N, MW 235.13 g/mol)

- Structure : A primary amine with a pentafluorophenyl (C₆F₅) group directly attached to an ethyl chain.

- Comparison :

- The fully fluorinated aromatic ring drastically reduces electron density, making the amine less basic than the target compound.

- As a primary amine, its reactivity in nucleophilic substitutions or condensations differs significantly from secondary amines.

- Applications : Used in materials science for synthesizing fluorinated polymers or ligands .

Preparation Methods

Synthesis of 2,2,2-Trifluoroethylamine

Several industrially viable methods exist for preparing 2,2,2-trifluoroethylamine, which is the key building block:

Ammonolysis of 1,1,1-Trifluoro-2-chloroethane in a Pipeline Reactor

This method involves reacting 1,1,1-trifluoro-2-chloroethane dissolved in glycerol with ammonia under elevated temperature (150–200 °C) and pressure (2–4 MPa) in a continuous flow pipeline reactor for 20–30 minutes. The molar ratio of ammonia to chloroethane is 8–15:1, with ammonia concentration between 30–100 wt%. After reaction, the mixture undergoes vacuum flashing, deamination, neutralization with sodium carbonate, and vacuum distillation to isolate 2,2,2-trifluoroethylamine with yields up to 97%. This method is notable for its short reaction time and high yield compared to traditional batch processes (yields ~86.8%) and reaction times of 24 hours.Nucleophilic Substitution Using 2,2,2-Trifluoroethyl Methanesulfonate or p-Toluenesulfonate

In this batch process, trifluoroethyl sulfonate esters are reacted with aqueous ammonia in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures (~150 °C) in sealed autoclaves. Reaction times range from 3 to 5 hours, producing 2,2,2-trifluoroethylamine in yields of 79–85%. The process generates minimal by-products such as bis(2,2,2-trifluoroethyl)amine.Catalytic Hydrogenation and Reduction Methods

Alternative routes include hydrogenation of trifluoroacetonitrile in the presence of platinum oxide catalysts, or reduction of trifluoroacetamide with lithium aluminum hydride. These methods are less commonly employed industrially due to reagent cost and handling complexity.

Alkylation to Form (Pentan-2-yl)(2,2,2-trifluoroethyl)amine

After obtaining 2,2,2-trifluoroethylamine, the next step is its alkylation with a pentan-2-yl electrophile. Although specific literature on direct preparation of this compound is limited, general strategies include:

Reductive Amination

Reacting 2,2,2-trifluoroethylamine with pentan-2-one under reductive amination conditions (using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation) to form the secondary amine.Nucleophilic Substitution

Using pentan-2-yl halides or sulfonates as electrophiles to alkylate 2,2,2-trifluoroethylamine under basic conditions.

These methods require careful control to avoid over-alkylation and formation of tertiary amines or quaternary ammonium salts.

- Data Table: Reaction Conditions and Yields for 2,2,2-Trifluoroethylamine Preparation

| Method | Starting Material | Conditions | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Ammonolysis in Pipeline Reactor | 1,1,1-Trifluoro-2-chloroethane | 150–200 °C, 2–4 MPa, flow 2–4 L/h | 20–30 min | 97 | Continuous flow, high yield, short time |

| Nucleophilic Substitution (Batch) | 2,2,2-Trifluoroethyl methanesulfonate or p-toluenesulfonate | 150 °C, DMSO, sealed autoclave | 3–5 hours | 79–85 | Minimal by-products |

| Catalytic Hydrogenation | Trifluoroacetonitrile | PtO2 catalyst, H2, variable temp | Several hours | Variable | Requires catalyst and H2 |

| Reduction with Lithium Aluminum Hydride | Trifluoroacetamide | Anhydrous conditions | Hours | Variable | Sensitive reagents |

The pipeline reactor ammonolysis method represents a significant advancement in efficiency and yield for 2,2,2-trifluoroethylamine synthesis, reducing reaction time from hours to minutes and improving yield by over 10% compared to batch methods.

The choice of solvent and ammonia concentration critically affects the reaction rate and selectivity. Glycerol acts as a green solvent medium facilitating better mixing and heat transfer.

The nucleophilic substitution of trifluoroethyl sulfonates with ammonia in DMSO is effective but slower and less industrially attractive due to longer reaction times and batch operation.

For the subsequent alkylation step to form this compound, reductive amination is preferred to control selectivity and avoid over-alkylation, though detailed optimized protocols are scarce in public literature.

Purification typically involves vacuum distillation and neutralization steps to remove residual ammonia and by-products, ensuring high purity of the fluorinated amine.

The preparation of this compound hinges on the efficient synthesis of 2,2,2-trifluoroethylamine, for which the continuous flow ammonolysis of 1,1,1-trifluoro-2-chloroethane in glycerol with ammonia stands out as the most advanced and industrially feasible method, offering high yield and short reaction times. Subsequent alkylation with pentan-2-yl electrophiles via reductive amination or nucleophilic substitution completes the synthesis, although detailed optimized procedures specific to this compound are less documented and may require further development.

This synthesis strategy balances high product yield, operational efficiency, and scalability, making it suitable for pharmaceutical and agrochemical intermediate production.

Q & A

Q. Methodological Focus

- NMR : NMR (δ ~ -60 to -70 ppm) confirms trifluoroethyl group integrity, while NMR distinguishes pentan-2-yl protons (e.g., δ 1.2–1.6 ppm for methylene groups) .

- Mass spectrometry : High-resolution ESI-MS identifies molecular ions (expected m/z ~ 211.2 for CHFN) and fragments like [CFCH] (m/z 83) .

- Contradiction resolution : Discrepancies in integration ratios (e.g., overlapping signals) may require deuterated solvents or 2D NMR (COSY, HSQC) .

How can researchers design experiments to assess the compound’s potential as a chiral ligand or catalyst in asymmetric synthesis?

Q. Advanced Application

- Chiral resolution : Use chiral HPLC or capillary electrophoresis to separate enantiomers.

- Catalytic screening : Test enantioselectivity in model reactions (e.g., aldol condensation) under varying conditions (temperature, solvent).

- Computational modeling : DFT calculations (e.g., Gaussian) predict transition-state geometries and enantiomeric excess (ee) .

What strategies mitigate challenges in achieving high enantiomeric purity during synthesis?

Q. Methodological Focus

- Chiral auxiliaries : Employ enantiomerically pure pentan-2-amine derivatives or asymmetric catalysis (e.g., Ru-BINAP complexes) .

- Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer .

- Crystallization-induced asymmetric transformation : Recrystallize diastereomeric salts with chiral acids (e.g., tartaric acid) .

How does the compound’s stability under acidic or oxidative conditions impact its utility in drug discovery?

Q. Advanced Stability Analysis

- Acidic conditions : Protonation of the amine may lead to decomposition (e.g., Hoffman elimination). Stability assays in simulated gastric fluid (pH 1.2–3.0) over 24 hours assess viability for oral dosing .

- Oxidative stress : Expose the compound to HO or liver microsomes to evaluate metabolic degradation pathways (LC-MS/MS monitoring) .

What are the key differences in biological activity between this compound and its structural analogues (e.g., ethyl or branched-chain variants)?

Q. Comparative Study Design

- In vitro assays : Compare IC values in target enzyme inhibition (e.g., monoamine oxidases) .

- Pharmacokinetics : Measure bioavailability (AUC), clearance, and volume of distribution in rodent models .

- Structural analogs : Test ethyl, isopropyl, or cyclopropyl derivatives to isolate fluorine’s contribution .

How can contradictory results in biological assays (e.g., receptor activation vs. inhibition) be systematically addressed?

Q. Data Contradiction Analysis

- Dose-response curves : Confirm whether effects are concentration-dependent or artifacts of assay conditions.

- Orthogonal assays : Validate findings using SPR (binding affinity) vs. functional assays (e.g., cAMP accumulation) .

- Positive/Negative controls : Rule out false positives from nonspecific interactions (e.g., with albumin) .

What computational tools predict the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile?

Q. Advanced Modeling

- Software : Use SwissADME or ADMET Predictor™ to estimate parameters like BBB permeability (logBB) or CYP450 inhibition .

- Docking simulations : AutoDock Vina or Schrödinger Suite models interactions with metabolic enzymes (e.g., CYP3A4) .

What synthetic modifications enhance the compound’s selectivity for biological targets while minimizing off-target effects?

Q. Structure-Activity Relationship (SAR) Guidance

- Fluorine substitution : Introduce additional fluorine atoms (e.g., pentafluoroethyl) to fine-tune electronic effects .

- Backbone rigidity : Replace pentan-2-yl with cyclic amines (e.g., piperidine) to restrict conformational flexibility .

- Prodrug strategies : Mask the amine as a carbamate or amide to improve solubility and target release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.